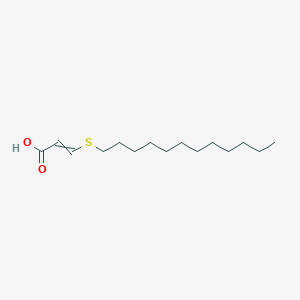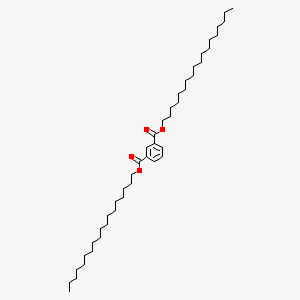
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is a complex organic compound characterized by its unique structural features. This compound contains a benzenesulfinyl group attached to a dodecatrienol backbone, which includes three double bonds and three methyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL typically involves multiple steps, starting with the preparation of benzenesulfinyl chloride. This can be achieved through the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfinyl chloride is then reacted with appropriate intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures.
Applications De Recherche Scientifique
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various biological molecules, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfinyl group and exhibit similar biological activities.
Sulfone derivatives: Compounds with sulfone groups that undergo similar chemical reactions and have comparable applications.
Aromatic sulfides: These compounds contain sulfide groups and are used in similar research and industrial contexts.
Uniqueness
4-(Benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-OL is unique due to its specific structural features, including the combination of a benzenesulfinyl group with a dodecatrienol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63832-03-1 |
|---|---|
Formule moléculaire |
C21H30O2S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
4-(benzenesulfinyl)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C21H30O2S/c1-6-21(5,22)20(24(23)19-13-8-7-9-14-19)16-15-18(4)12-10-11-17(2)3/h6-9,11,13-15,20,22H,1,10,12,16H2,2-5H3 |
Clé InChI |
RCHBAKQBRYGMLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(C(C)(C=C)O)S(=O)C1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


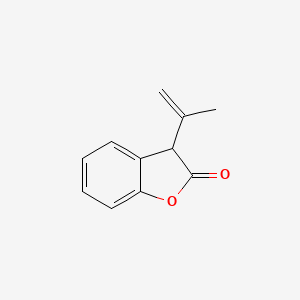
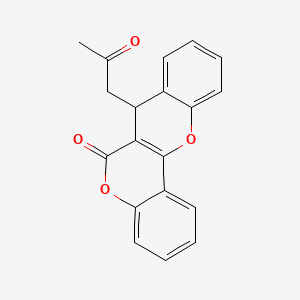
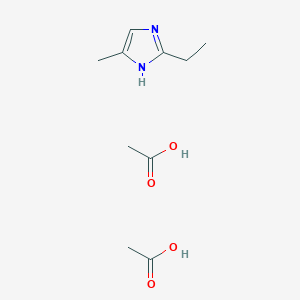
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
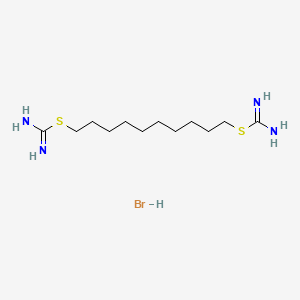
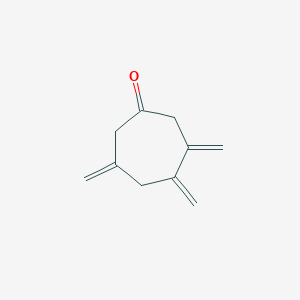
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
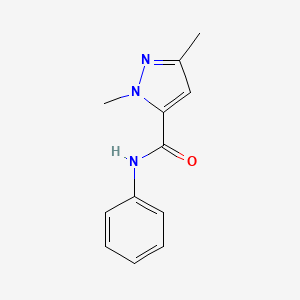
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
